6-cyclopropyl-N-methylpyridazin-3-amine 6-cyclopropyl-N-methylpyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030005
InChI: InChI=1S/C8H11N3/c1-9-8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3,(H,9,11)
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

6-cyclopropyl-N-methylpyridazin-3-amine

CAS No.:

Cat. No.: VC18030005

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopropyl-N-methylpyridazin-3-amine -

Specification

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 6-cyclopropyl-N-methylpyridazin-3-amine
Standard InChI InChI=1S/C8H11N3/c1-9-8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3,(H,9,11)
Standard InChI Key FBHDGDCWXPDAAY-UHFFFAOYSA-N
Canonical SMILES CNC1=NN=C(C=C1)C2CC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted with a cyclopropyl group at position 6 and a methylamino group (-NH-CH₃) at position 3. Key structural features include:

  • Pyridazine Core: Provides aromaticity and sites for electrophilic substitution.

  • Cyclopropyl Substituent: Introduces steric bulk and conformational rigidity, potentially enhancing metabolic stability.

  • Methylamino Group: Enhances solubility and enables hydrogen bonding interactions .

Molecular Formula: C₈H₁₁N₃
Molecular Weight: 149.19 g/mol
SMILES: CNC1=NN=C(C=C1)C2CC2
InChIKey: FBHDGDCWXPDAAY-UHFFFAOYSA-N .

Physicochemical Properties

PropertyValue
LogP (Predicted)1.65
Topological Polar Surface Area24.92 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

These properties suggest moderate lipophilicity and bioavailability, making the compound suitable for drug discovery .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for 6-cyclopropyl-N-methylpyridazin-3-amine are scarce, analogous methodologies for pyridazine derivatives provide insights:

  • Condensation Reactions: Cyclization of hydrazines with diketones or ketoesters under acidic conditions.

  • Substitution Reactions: Introduction of cyclopropyl and methylamino groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

Example Pathway:

  • Pyridazine Formation: Reaction of 1,4-diketones with hydrazine to form the pyridazine ring.

  • Cyclopropanation: Use of cyclopropylboronic acids or Simmons-Smith reagents to introduce the cyclopropyl group.

  • Methylamination: Methylation of the amine group using methyl iodide or reductive amination with formaldehyde .

Challenges and Solutions

  • Regioselectivity: Controlling substitution positions requires careful selection of catalysts (e.g., palladium for cross-couplings).

  • Cyclopropane Stability: Strain in the cyclopropane ring may lead to ring-opening; mild reaction conditions (e.g., low temperatures) are critical .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Based on structural analogs, 6-cyclopropyl-N-methylpyridazin-3-amine may exhibit:

  • Enzyme Inhibition: Interaction with kinases or proteases due to hydrogen bonding with the pyridazine nitrogen atoms.

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins.

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesBiological Activity
6-Chloro-N-methylpyridin-2-amineChlorine at position 6Higher electronegativityAntimicrobial (MIC: 500 ppm)
1-(6-Fluoropyrimidin-4-yl)pyrrolidin-3-amineFluorine substitutionEnhanced lipophilicityAnticancer (IC₅₀: 2.3 µM)

The cyclopropyl group in 6-cyclopropyl-N-methylpyridazin-3-amine may improve metabolic stability compared to chlorinated analogs .

Applications in Drug Discovery

Target Identification

  • Kinase Inhibitors: Pyridazine derivatives are explored as ATP-competitive inhibitors (e.g., JAK2 inhibitors for myeloproliferative disorders).

  • Antimicrobial Agents: Structural similarity to quinolones suggests potential against DNA gyrase .

Case Studies

  • Malaria Treatment: Triaminopyrimidine analogs (e.g., DK3137455T3) demonstrate antimalarial activity by targeting Plasmodium dihydrofolate reductase. The cyclopropyl group may enhance blood-brain barrier penetration .

  • Cancer Therapy: Pyridazine-based compounds inhibit PARP-1, a key enzyme in DNA repair, with IC₅₀ values <100 nM .

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

  • Biological Screening: In vitro assays against kinase panels and antimicrobial strains.

  • ADME Studies: Assessment of pharmacokinetics and toxicity profiles .

Technological Advances

  • Photocatalytic Synthesis: Asymmetric [3+2] photocycloadditions (as reported by Dai et al. ) could enable stereoselective synthesis of complex analogs.

  • Machine Learning: Predictive models for optimizing substituent effects on target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator